m3OMG

Description

has antidepressant activity

Structure

3D Structure

Properties

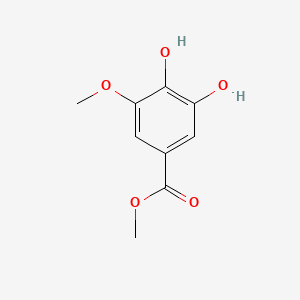

IUPAC Name |

methyl 3,4-dihydroxy-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVUKXKEXOTUPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192562 |

Source

|

| Record name | M3OMG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-86-9 |

Source

|

| Record name | M3OMG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3934-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | M3OMG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3934-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-O-METHYLGALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: Methyl 3-O-methylgallate (M3OMG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-O-methylgallate (M3OMG) is a phenolic compound and a derivative of gallic acid. It has garnered interest in the scientific community for its potential antioxidant and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of M3OMG, with a focus on its role in mitigating oxidative stress.

Chemical Structure and Properties

M3OMG is chemically known as Methyl 3-O-methylgallate. Its structure is characterized by a methyl gallate core with an additional methyl group at the 3-O position.

| Property | Value |

| IUPAC Name | Methyl 3,4-dihydroxy-5-methoxybenzoate |

| Synonyms | M3OMG, Methyl 3-O-methylgallate |

| CAS Number | 3934-86-9 |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol |

| SMILES | COC(=O)c1cc(O)c(O)c(OC)c1 |

Synthesis of Methyl 3-O-methylgallate (M3OMG)

A detailed, publicly available experimental protocol for the specific synthesis of Methyl 3-O-methylgallate is not readily found in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a multi-step process starting from gallic acid.

Proposed Synthetic Pathway:

A likely synthetic strategy involves the selective methylation of a protected gallic acid derivative.

-

Esterification of Gallic Acid: Gallic acid is first esterified to form methyl gallate. This is a standard reaction often carried out using methanol in the presence of an acid catalyst like sulfuric acid.

-

Selective Protection of Hydroxyl Groups: To achieve methylation at the 3-O position, the hydroxyl groups at the 4 and 5 positions would likely need to be protected. This could be achieved using protecting groups that can be selectively removed later in the synthesis.

-

Methylation: The free hydroxyl group at the 3-position is then methylated. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.

-

Deprotection: The protecting groups on the 4 and 5-hydroxyl groups are removed to yield the final product, Methyl 3-O-methylgallate.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for Methyl 3-O-methylgallate.

Biological Activity: In Vivo Neuroprotective Effects

M3OMG has been investigated for its neuroprotective effects against sodium fluoride (NaF)-induced oxidative stress in rats. The primary findings indicate that M3OMG can mitigate the detrimental effects of NaF-induced neurotoxicity by modulating endogenous antioxidant defense mechanisms.

Experimental Protocols

The following experimental design is based on published studies investigating the in vivo effects of M3OMG.

4.1.1. Animal Model and Treatment

-

Animal Model: Male Wistar rats.

-

Treatment Groups:

-

Control group

-

NaF group (Sodium Fluoride)

-

NaF + M3OMG (10 mg/kg, intraperitoneal injection)

-

NaF + M3OMG (20 mg/kg, intraperitoneal injection)

-

NaF + Vitamin C (positive control)

-

-

Dosing Regimen: M3OMG or Vitamin C was administered for one week prior to and concurrently with NaF exposure.

-

Induction of Oxidative Stress: Oxidative stress was induced by administering NaF in the drinking water.

4.1.2. Biomarker Analysis

-

Thiobarbituric Acid Reactive Substances (TBARS): An indicator of lipid peroxidation.

-

Reduced Glutathione (GSH): A key intracellular antioxidant.

-

Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

-

Catalase (CAT): An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.

Quantitative Data

Detailed quantitative data from the primary research articles, including mean values, standard deviations, and statistical significance, are not fully available in the publicly accessible literature. However, the qualitative results from these studies are summarized below.

Table 1: Summary of M3OMG's Effects on Oxidative Stress Markers in NaF-Treated Rats

| Biomarker | Effect of NaF Treatment | Effect of M3OMG Treatment |

| TBARS | Increased | Decreased (normalized towards control levels) |

| GSH | Decreased | Increased (restored towards control levels) |

| SOD Activity | Decreased | Increased (restored towards control levels) |

| CAT Activity | Decreased | Increased (restored towards control levels) |

Experimental Workflow and Signaling

The in vivo studies demonstrate that M3OMG confers protection against NaF-induced oxidative stress. The logical flow of this process and the key players involved are depicted in the following diagrams.

Experimental Workflow:

Caption: Workflow of the in vivo study on M3OMG's neuroprotective effects.

Signaling Pathway of Oxidative Stress and M3OMG's Intervention:

Caption: M3OMG's mechanism in mitigating NaF-induced oxidative stress.

Conclusion

Methyl 3-O-methylgallate (M3OMG) demonstrates significant antioxidant and neuroprotective potential, at least in preclinical models of sodium fluoride-induced neurotoxicity. Its mechanism of action appears to be rooted in the direct scavenging of reactive oxygen species and the restoration of endogenous antioxidant enzyme activities. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed quantitative efficacy and safety profiles. The development of a standardized and scalable synthetic process will be crucial for advancing the investigation of this promising compound.

Introduction to Methylglyoxal (MGO)

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methylglyoxal (MGO)

Methylglyoxal (MGO) is a highly reactive dicarbonyl compound primarily generated as a byproduct of glycolysis.[1] In the context of cancer, MGO exhibits a dual role; it can promote tumor progression at lower concentrations, while higher concentrations tend to exert anti-tumor effects.[2] This paradoxical behavior is attributed to its ability to modulate various cellular processes, including signaling pathways, cell proliferation, apoptosis, and metabolism.[1][3] MGO is a precursor of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions with proteins, lipids, and nucleic acids.[4] The interaction of AGEs with their receptor (RAGE) can trigger signaling cascades that influence cancer cell behavior.[2] This guide provides a comprehensive overview of the in vitro mechanisms of action of MGO, with a focus on its impact on cancer cells, supported by experimental protocols and quantitative data.

Pro-Cancerogenic Mechanisms of MGO in Vitro

At lower, often pathophysiological, concentrations, MGO can contribute to cancer progression through several mechanisms.

Activation of Pro-Survival Signaling Pathways

MGO has been shown to activate pro-survival pathways that enhance cancer cell proliferation and migration. For instance, in ER-positive MCF-7 human breast cancer cells, low doses of MGO-BSA-AGEs (50-100 µg/ml) lead to a significant increase in cell proliferation and migration through the activation of the MAPK pathway and phosphorylation of cAMP-response element binding protein (CREB1).[3] Furthermore, MGO can directly modify and activate Akt, a key kinase in the PI3K/Akt signaling pathway, promoting cell cycle progression and proliferation.[2]

Induction of Mesenchymal Phenotype and Invasion

In anaplastic thyroid cancer (ATC) cell lines, the accumulation of MGO-derived hydroimidazolone 1 (MG-H1) has been linked to increased invasion and migration properties, as well as a more pronounced mesenchymal phenotype. This is mediated through a novel mechanism involving transforming growth factor β 1 (TGF-β1) and focal adhesion kinase (FAK) signaling.[3]

Anti-Cancerogenic Mechanisms of MGO in Vitro

Conversely, at higher concentrations, MGO demonstrates potent anti-cancer activities.

Induction of Apoptosis

MGO can induce apoptosis in various cancer cell lines.[3] This is often achieved through the activation of the mitochondrial apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS) and advanced glycation end products.[1] In human umbilical vein endothelial cells (HUVECs), MGO treatment leads to a dose-dependent increase in the sub-G1 phase of the cell cycle, indicative of apoptosis, which has been confirmed by TUNEL assays.[5]

Inhibition of Cell Proliferation, Migration, and Invasion

High concentrations of MGO inhibit the proliferation of malignant cells by suppressing the synthesis of DNA and proteins.[1][3] In DLD-1 and SW480 colon cancer cells, MGO has been shown to inhibit viability, proliferation, migration, and invasion.[1] Similarly, in liver cancer cells, even low concentrations of MGO (1 μM) were found to decrease migration, invasion, and adhesion in a p53-dependent manner without affecting cell viability.[3]

Impairment of Glycolytic Metabolism

MGO can interfere with the energy metabolism of cancer cells. In colon cancer cells, treatment with MGO resulted in reduced glucose consumption, lactate production, and ATP production.[1] This impairment of the glycolytic pathway is associated with the downregulation of c-Myc protein, a key regulator of cancer metabolism.[1]

Key Signaling Pathways Modulated by MGO

MGO's multifaceted effects are largely mediated through its influence on critical intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of many cellular processes, and its dysregulation is common in cancer.[6] MGO can activate various branches of the MAPK family, including JNK, ERK, and p38.[3] The activation of these kinases can lead to downstream effects on cell viability, proliferation, and apoptosis.[3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is central to cell growth, survival, and metabolism. MGO has been shown to modulate this pathway, often in a dose-dependent manner. At lower concentrations, MGO can increase the phosphorylation of Akt, promoting cell proliferation.[7] Conversely, at higher concentrations, MGO can inhibit mTORC1, a downstream effector of Akt, leading to reduced cell growth.[8]

Experimental Protocols for In Vitro Assessment of MGO Activity

A general workflow for assessing the in vitro effects of MGO is depicted below, followed by detailed protocols for key assays.

Cell Viability and Proliferation Assays (MTT, CCK-8)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., HUVECs at 7 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[9]

-

Treatment: Treat cells with various concentrations of MGO (e.g., 0, 10, 20, 50, 100, or 200 µM) for a specified duration (e.g., 24 hours).[9]

-

Reagent Addition:

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][10]

Apoptosis Assays

-

Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

-

Cell Treatment: Seed cells (e.g., HUVECs at 5 x 10⁵ cells/mL) in 6-well plates and treat with MGO.[11]

-

Harvesting: Collect cells by trypsinization and wash with cold PBS.[11]

-

Staining: Resuspend cells in 1x binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[11]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Cell Fixation and Permeabilization: Fix MGO-treated cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[11]

-

Labeling: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs, for 1 hour at 37°C.[11]

-

Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.[11]

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Lyse MGO-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[8][9]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal with an imaging system.[6]

Cell Migration and Invasion Assays

-

Wound Healing Assay:

-

Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Treatment and Imaging: Treat the cells with MGO and capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Analysis: Measure the closure of the wound over time to assess cell migration.

-

-

Transwell Assay:

-

Chamber Setup: Use a Transwell chamber with a porous membrane. For invasion assays, coat the membrane with Matrigel.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add MGO to the upper or lower chamber.

-

Incubation: Incubate for a sufficient time to allow cell migration or invasion through the membrane.

-

Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane and count them under a microscope.

-

Summary of Quantitative In Vitro Data for MGO

The following tables summarize some of the quantitative effects of MGO observed in vitro.

| Cell Line | MGO Concentration | Duration | Effect on Cell Viability | Citation |

| HUVECs | 50, 100, 200 µM | 24 h | Significantly inhibited | [9] |

| HUVECs | 20 µM (with SFN) | 24 h | Significantly reduced | [9] |

| HepG2 | 1-10 mM | 36 h | Cytotoxic effect | [10] |

| 3T3-L1 | 5-20 µM | - | Stimulated proliferation | [7] |

| Cell Line | MGO Concentration | Duration | Apoptotic Effect | Assay Used | Citation |

| HUVECs | 250–750 μM | 18 h | Dose-dependent increase in sub-G1 phase | Flow Cytometry | [5] |

| HUVECs | 100 µM | 3 days | Marked detection of TUNEL-positive cells | TUNEL | [5] |

| HepG2 | 1, 3 mM | 36 h | Induced apoptosis | Western Blot | [10] |

| Cell Line | MGO Concentration | Duration | Effect on Signaling Pathway | Citation |

| HK-2 | 500 µM | 0.5, 2 h | Increased p-PI3K/PI3K and p-AKT/AKT ratios | [13] |

| HUVECs | 100 µM | 24 h | Reduced Nrf2 and HO-1 expression | [9] |

| HUVECs | - | 5 h | Activation of p53 | [8] |

| HUVECs | - | 5 h | Inhibition of mTORC1 | [8] |

| Vascular Smooth Muscle Cells | 1-10 µM | 24, 48, 72 h | Triggered proliferation via ERK1/2 and Akt phosphorylation | [14] |

Conclusion

The in vitro mechanism of action of methylglyoxal is complex and highly context-dependent, particularly concerning its concentration and the specific cell type being studied. At lower concentrations, it can promote pro-cancerous phenotypes by activating survival and migratory signaling pathways. In contrast, higher concentrations are generally cytotoxic, inducing apoptosis and inhibiting key cancer-promoting processes. The modulation of major signaling cascades like the MAPK and PI3K/Akt/mTOR pathways appears to be central to these dual effects. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided, is crucial for researchers in the fields of cancer biology and drug development who are investigating the therapeutic potential or pathological implications of MGO.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]

- 3. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylglyoxal, a glycolysis side-product, induces Hsp90 glycation and YAP-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methylglyoxal mediates adipocyte proliferation by increasing phosphorylation of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylglyoxal induces p53 activation and inhibits mTORC1 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose metabolite methylglyoxal induces vascular endothelial cell pyroptosis via NLRP3 inflammasome activation and oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin prevents methylglyoxal-induced apoptosis by suppressing oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of ectopic lipid accumulation induced by methylglyoxal via activation of the NRF2/PI3K/AKT pathway implicates renal lipotoxicity caused by diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylglyoxal enhances the proliferation of vascular smooth muscle cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Methylated Guanosine Derivatives in Cell Signaling: An In-depth Technical Guide

Disclaimer: Extensive research did not yield specific information on a molecule abbreviated as "m3OMG" in the context of cell signaling. This guide will therefore focus on the established biological functions of closely related methylated guanosine derivatives, namely N2-methylguanosine (m2G) and 2'-O-methylguanosine , which play significant roles in cellular processes. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Methylated Guanosine in Cellular Regulation

Guanosine modifications, particularly methylation, are critical post-transcriptional modifications that influence the structure, stability, and function of RNA molecules. These modifications are integral to a wide range of cellular signaling pathways, affecting processes from protein synthesis to innate immune responses. This guide will explore the roles of N2-methylguanosine (m2G) and 2'-O-methylguanosine in cell signaling, providing a comprehensive overview of their mechanisms of action, the enzymes involved, and their impact on cellular function.

N2-methylguanosine (m2G) in tRNA and snRNA Function

N2-methylguanosine (m2G) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and small nuclear RNA (snRNA). The presence of m2G is crucial for the proper functioning of these molecules, thereby impacting protein synthesis and pre-mRNA splicing.

Role in Protein Synthesis and Cell Proliferation

The methylation of guanosine at the N2 position in tRNAs is essential for optimal protein synthesis and cell proliferation.[1] This modification is installed by specific methyltransferases. For instance, the TRMT11 and THUMPD3 enzymes are responsible for methylating positions 10 and 6 of tRNAs, respectively.[1] The absence of these m2G modifications can impair protein synthesis, although it does not significantly affect the stability, folding, or aminoacylation of the substrate tRNAs.[1] This suggests that m2G modifications in tRNAs play a synergistic role in the efficiency of the translation process.[1]

Function in Pre-mRNA Splicing

Beyond its role in translation, m2G is also a critical modification in U6 snRNA, a core component of the spliceosome. The enzyme THUMPD2 has been identified as the methyltransferase responsible for this modification.[1] The presence of m2G in U6 snRNA is important for fine-tuning pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA) and ensuring proteomic diversity.[1]

Enzymatic Regulation of m2G Modification

The installation of m2G is a highly regulated process involving a family of methyltransferases. Many of these enzymes are allosterically regulated by the human protein TRMT112.[1] This regulatory mechanism ensures the precise and efficient methylation of target RNA molecules.

2'-O-methylguanosine in Innate Immunity

2'-O-methylation of guanosine is another critical RNA modification with significant implications for cell signaling, particularly in the context of the innate immune system. This modification can modulate the activation of Toll-like receptors (TLRs), which are key sensors of foreign RNA.

Antagonism of Toll-Like Receptor 7 (TLR7)

Recent studies have shown that the 2'-O-methylation status of a single guanosine can determine whether a transfer RNA molecule activates or inhibits Toll-like receptor 7 (TLR7).[2] Bacterial tRNA containing a 2'-O-methylated guanosine at position 18 (Gm18) can act as a TLR7 antagonist, suppressing the immunostimulatory activity of other bacterial tRNAs.[2] This antagonistic effect is dependent on the presence of Gm18, as tRNA from an E. coli strain lacking the enzyme responsible for this modification (trmH) regains its immunostimulatory potential.[2]

Mechanism of TLR7 Antagonism

The inhibitory effect of Gm18-modified tRNA suggests a mechanism of immune evasion by bacteria. By modifying their tRNA, bacteria can prevent the activation of TLR7 in host immune cells, thereby attenuating the innate immune response.[2] This finding highlights the crucial role of RNA modifications in the interplay between pathogens and the host immune system.

Quantitative Data on Methylated Guanosine Signaling

The following table summarizes key quantitative findings related to the effects of methylated guanosine derivatives in cellular signaling.

| Molecule/Modification | Cellular Process | Quantitative Effect | Reference |

| N2-methylguanosine (m2G) | Protein Synthesis | Lack of m2G in tRNAs impairs protein synthesis. | [1] |

| N2-methylguanosine (m2G) | Cell Proliferation | Absence of m2G tRNA methyltransferases affects the proliferation of HCT116 colon cancer cells. | [1] |

| 2'-O-methylguanosine (Gm18) | TLR7 Activation | In vitro methylation of immunostimulatory Gm18-negative tRNA with recombinant trmH abolished its IFN-α inducing potential. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of methylated guanosine derivatives in cell signaling. Below are outlines of key experimental protocols.

In Vitro tRNA Methylation Assay

This assay is used to determine the activity of tRNA methyltransferases.

-

Reaction Mixture: Combine purified E. coli tRNA, the recombinant methyltransferase enzyme, and S-adenosyl methionine (SAM), including a radioactively labeled version such as [3H]-SAM, in a suitable buffer (e.g., 25 mM K-phosphate pH 7.5, 50 μM EDTA, 5 mM MgCl2, 5 mM NH4Cl).[1]

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Quantification: The incorporation of the radiolabeled methyl group into the tRNA is quantified to determine the enzyme's activity. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated [3H]-SAM, and measuring the remaining radioactivity using a scintillation counter.

Analysis of tRNA Modification by HPLC

High-performance liquid chromatography (HPLC) can be used to identify and quantify modified nucleosides in tRNA.

-

tRNA Digestion: Purified tRNA is digested to single nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase.[2]

-

HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC.

-

Detection and Quantification: The nucleosides are detected by their UV absorbance at 254 nm. The identity of the modified nucleosides is confirmed by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas.

Toll-Like Receptor (TLR) Activation Assay

This assay measures the ability of RNA molecules to stimulate TLRs in immune cells.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or mouse dendritic cells (DCs) are cultured in appropriate media.[2]

-

Stimulation: The cells are stimulated with the tRNA of interest complexed with a transfection reagent like DOTAP to facilitate endosomal uptake.[2]

-

Cytokine Measurement: After a 20-hour incubation, the supernatant is collected, and the concentration of secreted cytokines, such as IFN-α, is measured by ELISA.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-O-methylgallate (m3OMG): Synthesis, Antioxidant Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-O-methylgallate (m3OMG), a rare natural phenolic compound, has demonstrated significant potential as a neuroprotective agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of m3OMG, including its discovery, a plausible synthetic route, and a detailed examination of its biological activities. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided for the primary assays used to characterize its antioxidant effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of m3OMG.

Introduction and Discovery

Methyl 3-O-methylgallate, abbreviated as m3OMG, is a derivative of gallic acid and has been identified as a rare natural product.[1] While a singular "discovery" event is not prominently documented in scientific literature, its significance has emerged from studies investigating natural compounds with antioxidant and neuroprotective activities. Notably, synthetic m3OMG has been utilized in research to explore its protective effects against oxidative stress, indicating its availability through chemical synthesis for scientific investigation.[2]

Chemical Synthesis

The synthesis would likely involve a multi-step process including:

-

Esterification: The carboxylic acid group of gallic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions. This is a standard procedure often carried out using methanol in the presence of an acid catalyst.

-

Selective Methylation: The most critical step is the selective methylation of one of the phenolic hydroxyl groups. This can be a challenging step due to the presence of multiple reactive hydroxyl groups. It may require the use of protecting groups to block the other hydroxyls, followed by methylation of the desired position and subsequent deprotection.

-

Purification: The final product would require purification, likely through column chromatography, to isolate the desired Methyl 3-O-methylgallate from any side products or unreacted starting materials.

Conceptual Experimental Workflow for m3OMG Synthesis

Caption: Proposed multi-step synthesis of m3OMG from gallic acid.

Biological Activity and Mechanism of Action

The primary biological activity of m3OMG identified to date is its potent antioxidant and neuroprotective effects. It has been shown to mitigate oxidative stress in both in vitro and in vivo models.[2][3]

Antioxidant Effects

m3OMG's antioxidant activity is attributed to its ability to scavenge free radicals and to modulate the activity of endogenous antioxidant enzymes.

-

Radical Scavenging: As a phenolic compound, m3OMG can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

-

Modulation of Antioxidant Enzymes: In vivo studies have shown that m3OMG can restore the levels of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are crucial for cellular defense against oxidative damage.[2]

Conceptual Diagram of m3OMG's Antioxidant Mechanism

References

- 1. Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of methyl-3-O-methyl gallate against sodium fluoride-induced oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

M3OMG (Branched-Chain Alpha-Ketoacid Dehydrogenase E1 Beta Subunit): A Potential Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-methyl-2-oxovalerate dehydrogenase (lipoamide), more commonly known as the E1β subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex and encoded by the BCKDHB gene, plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs). While genetic deficiencies in the BCKD complex leading to Maple Syrup Urine Disease (MSUD) have been extensively studied, emerging evidence implicates dysregulated BCAA metabolism in a broader range of pathologies, including certain cancers and metabolic disorders. This positions the BCKD complex, and specifically its M3OMG subunit, as a potential therapeutic target. This technical guide provides a comprehensive overview of the M3OMG core, including its function, associated pathologies, and the current landscape of therapeutic development. We present key quantitative data, detailed experimental protocols for assessing enzyme activity and screening for inhibitors, and visualizations of the relevant biological pathways and experimental workflows to aid in the exploration of M3OMG as a druggable target.

Introduction to M3OMG and the BCKD Complex

The M3OMG protein is the beta subunit of the E1 component of the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC)[1][2]. The E1 component, a heterotetramer of two alpha (encoded by BCKDHA) and two beta subunits (encoded by BCKDHB), is responsible for the thiamine pyrophosphate (TPP)-dependent decarboxylation of branched-chain α-ketoacids (BCKAs) derived from the BCAAs leucine, isoleucine, and valine[1][2][3]. This is the irreversible and rate-limiting step in BCAA catabolism[4][5].

The BCKDC is a large, multi-enzyme complex that, in addition to the E1 component, comprises a dihydrolipoyl transacylase (E2) core and a dihydrolipoamide dehydrogenase (E3) component[3][6]. The coordinated action of these subunits channels substrates and intermediates to catalyze the oxidative decarboxylation of BCKAs, producing branched-chain acyl-CoAs, NADH, and CO2[7].

The Branched-Chain Amino Acid Catabolism Pathway

The catabolism of BCAAs is a critical metabolic pathway that not only serves to dispose of excess BCAAs but also contributes to the cellular energy pool and provides precursors for the synthesis of other molecules. The pathway is initiated by the reversible transamination of BCAAs to their corresponding BCKAs by branched-chain aminotransferases (BCATs). The BCKDC then catalyzes the first committed step in the degradation of these BCKAs.

M3OMG as a Therapeutic Target

Maple Syrup Urine Disease (MSUD)

Mutations in the BCKDHA, BCKDHB, or DBT genes lead to deficient BCKDC activity, resulting in the accumulation of BCAAs and BCKAs, a condition known as Maple Syrup Urine Disease (MSUD)[1][2]. MSUD is an autosomal recessive disorder with varying degrees of severity, from the classic neonatal-onset form to milder intermediate and intermittent forms[8]. The buildup of these metabolites, particularly leucine, is neurotoxic and can lead to severe neurological damage, developmental delay, and death if untreated[1][2].

Current therapeutic strategies for MSUD are primarily focused on strict dietary management to limit BCAA intake, liver transplantation to provide a source of functional enzyme, and, more recently, gene therapy approaches[9]. While these interventions can be life-saving, they present significant challenges and do not represent a cure. The development of small molecule activators of residual BCKDC activity could offer a valuable therapeutic option for some MSUD patients.

Cancer

Altered BCAA metabolism has been increasingly recognized as a feature of several cancers. Cancer cells often exhibit metabolic reprogramming to support their rapid proliferation and survival[10]. In some cancers, there is an upregulation of enzymes involved in BCAA catabolism, suggesting a reliance on BCAAs as a source of carbon and nitrogen for biosynthesis and energy production.

For instance, upregulation of BCAT2 and BCKDHA has been observed in melanoma[11]. In non-small cell lung cancer (NSCLC), increased BCAA uptake and altered BCAA metabolism have been reported[12]. Furthermore, a comparative analysis of cancer cell lines revealed an association between epithelial-mesenchymal transition and the upregulation of enzymes in the BCAA degradation pathway[13]. Silencing of BCAT2, the enzyme upstream of the BCKD complex, has been shown to reduce proliferation in a breast cancer cell line[13]. These findings suggest that inhibiting the BCAA catabolic pathway, potentially at the level of the BCKD complex, could be a viable anti-cancer strategy.

Metabolic Disorders

Dysregulation of BCAA metabolism has also been linked to metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Elevated plasma levels of BCKAs and increased hepatic expression of BCKD kinase (BCKDK), the enzyme that inactivates the BCKD complex, are features of human NAFLD[14]. Treatment with a BCKDK inhibitor in diet-induced obese mice was shown to reduce weight gain and decrease plasma concentrations of BCAAs and BCKAs[15]. This suggests that enhancing BCKD complex activity could be beneficial in these conditions.

Quantitative Data

Quantitative data on the kinetics and inhibition of the BCKD complex are crucial for drug development efforts. The following tables summarize key parameters reported in the literature.

Table 1: Kinetic Properties of Bovine Kidney BCKD Complex

| Substrate | Apparent Km (µM) |

|---|---|

| α-Ketoisovalerate | 37 |

| α-Ketoisocaproate | 50 |

| α-Keto-β-methylvalerate | 40 |

| α-Ketobutyrate | 56 |

| Pyruvate | 1000 |

Data from Pettit et al. (1978)[16]

Table 2: Inhibition of BCKD Complex and BCKD Kinase

| Compound | Target | Inhibition Type | Ki / IC50 | Source |

|---|---|---|---|---|

| α-Chloroisocaproate | BCKD Complex | Competitive | ~0.5 mM (Ki) | Paxton & Harris (1982)[17] |

| α-Chloroisocaproate | BCKD Kinase | - | 7.5 µM (IC50) | Paxton & Harris (1982)[17] |

| Thiamine Pyrophosphate | BCKD Kinase | - | 2.5 µM (IC50) in the presence of 1 µM free Ca2+ | Harris et al. (1982) |

| BT2 | BCKDK | - | 0.96 ± 0.33 µM (IC50 at 15 µM ATP) | Tso et al. (2023)[18] |

| Valsartan | BCKDK | ATP Competitive | 1.7 ± 1.9 µM (IC50 at 15 µM ATP) | Tso et al. (2023)[18] |

Experimental Protocols

Accurate and reproducible assays are essential for screening and characterizing potential modulators of M3OMG/BCKD complex activity. Below are detailed methodologies for key experiments.

Non-Radioactive Colorimetric Assay for BCKD Complex Activity

This assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction, resulting in the formation of a colored formazan product that can be measured spectrophotometrically. A commercially available kit for this assay is available from Biomedical Research Service Center[7].

Materials:

-

BCKDC Assay Solution (containing INT)

-

20x Cofactors (including TPP, CoA, and NAD+)

-

20x BCKDC Substrate (e.g., α-ketoisocaproate)

-

10x Lysis Buffer

-

10x Extraction Buffer

-

Microplate reader capable of measuring absorbance at 492 nm

Procedure:

-

Prepare cell or tissue lysates using the provided Lysis and Extraction Buffers.

-

Prepare a reaction mixture containing the BCKDC Assay Solution, 1x Cofactors, and 1x BCKDC Substrate.

-

Add the cell or tissue lysate to the reaction mixture in a 96-well plate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at 492 nm.

-

The intensity of the red color formed is proportional to the BCKDC activity.

Radiometric Assay for BCKD Complex Activity

This highly sensitive assay measures the release of 14CO2 from a carboxyl-labeled BCKA substrate.

Materials:

-

α-keto[1-14C]isocaproate

-

25 mM HEPES buffer

-

NAD+, CoASH, TPP

-

Dithiothreitol (DTT)

-

25-ml Erlenmeyer flasks with a center well

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare a reaction mixture in a 25-ml Erlenmeyer flask containing HEPES buffer, cofactors (NAD+, CoASH, TPP), DTT, and the enzyme source (e.g., mitochondrial extract).

-

Add a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) to the center well of the flask.

-

Initiate the reaction by adding α-keto[1-14C]isocaproate.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by injecting an acid (e.g., perchloric acid) into the main compartment of the flask.

-

Continue incubation to allow for the complete trapping of the released 14CO2.

-

Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

HPLC-Based Assay for BCKD Complex Activity

This method offers a non-radioactive alternative for directly measuring the product of the BCKD complex reaction.

Materials:

-

2-ketoisocaproic acid (substrate)

-

Cofactors (as in the radiometric assay)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase appropriate for separating CoA esters

Procedure:

-

Perform the enzymatic reaction as described for the radiometric assay, but with non-labeled substrate.

-

Stop the reaction at various time points by adding an acid.

-

Centrifuge to remove precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate and quantify the product, isovaleryl-CoA, by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

-

Calculate the reaction rate from the amount of product formed over time.

Future Directions and Conclusion

The M3OMG subunit of the BCKD complex represents an intriguing, yet underexplored, therapeutic target. While the primary focus of therapeutic development for the main associated disease, MSUD, has shifted towards gene therapy, the emerging roles of BCAA metabolism in cancer and metabolic disorders open new avenues for the development of small molecule modulators of BCKD complex activity.

The development of potent and specific inhibitors of the BCKD complex could provide a novel therapeutic strategy for certain cancers that are dependent on BCAA catabolism. Conversely, the development of activators of the BCKD complex could be beneficial for MSUD patients with residual enzyme activity and for individuals with metabolic disorders characterized by impaired BCAA metabolism.

Future research should focus on:

-

High-throughput screening of compound libraries to identify novel inhibitors and activators of the BCKD complex.

-

Structure-based drug design to optimize lead compounds.

-

Further elucidation of the role of BCAA metabolism in different cancer subtypes to identify patient populations that would most likely benefit from BCKD complex-targeted therapies.

-

In vivo studies to evaluate the efficacy and safety of targeting the BCKD complex in relevant disease models.

This technical guide provides a foundation for researchers and drug developers to explore the therapeutic potential of targeting M3OMG and the BCKD complex. The provided methodologies and data will be instrumental in advancing our understanding of this critical metabolic enzyme and its role in human health and disease.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. BCKDHB gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCKDHB - Wikipedia [en.wikipedia.org]

- 7. bmrservice.com [bmrservice.com]

- 8. providers2.genedx.com [providers2.genedx.com]

- 9. BCKDHA-BCKDHB digenic gene therapy restores metabolic homeostasis in two mouse models and a calf with classic maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional hallmarks of cancer cell lines reveal an emerging role of branched chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-O-methylgallate (M3OMG) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Methyl 3-O-methylgallate (M3OMG) in aqueous solutions. M3OMG, a derivative of gallic acid, presents potential applications in various scientific fields, making a thorough understanding of its aqueous behavior crucial for research and development. Due to the limited direct experimental data for M3OMG, this guide synthesizes information from closely related analogs, primarily methyl gallate and gallic acid, to provide insights into its expected physicochemical properties. This document includes tabulated quantitative data, detailed experimental protocols for solubility and stability assessment, and visualizations of key concepts to facilitate a deeper understanding.

Introduction to Methyl 3-O-methylgallate (M3OMG)

Methyl 3-O-methylgallate (M3OMG) is a phenolic compound and a derivative of gallic acid. Its chemical structure features a methyl ester and a methoxy group on the gallate backbone. The presence of hydroxyl, methoxy, and methyl ester functional groups dictates its solubility and stability characteristics in aqueous media. Understanding these properties is fundamental for its application in areas such as pharmaceutical formulation, antioxidant studies, and other biomedical research.

Chemical Structure:

known protein interactions with m3OMG

An In-depth Technical Guide to the Protein Interactions of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known protein interactions with the E1 component of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex, historically referred to as 3-methyl-2-oxobutanoate dehydrogenase (M3OMG). The BCKD complex is a critical mitochondrial enzyme assembly responsible for the oxidative decarboxylation of branched-chain amino acids (BCAAs).

Introduction to the BCKD Complex

The branched-chain alpha-keto acid dehydrogenase (BCKD) complex is a large, multienzyme complex located in the inner mitochondrial membrane.[1] It plays a crucial role in the catabolism of the essential amino acids leucine, isoleucine, and valine. The complex is composed of three main catalytic components:

-

E1 (Branched-chain alpha-keto acid decarboxylase): A heterotetramer composed of two alpha subunits (BCKDHA) and two beta subunits (BCKDHB). This component is responsible for the decarboxylation of the alpha-keto acids derived from BCAAs.[2][3]

-

E2 (Dihydrolipoyl transacylase): Composed of the DBT protein, it forms the core of the complex and is responsible for transferring the acyl group to coenzyme A.[4][5]

-

E3 (Dihydrolipoamide dehydrogenase): A homodimer of the DLD protein, which reoxidizes the lipoamide cofactor of E2.[5]

The activity of the BCKD complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which phosphorylate and dephosphorylate the E1α subunit, respectively.[4][6]

Known Protein Interactions

The BCKD complex functions through a network of intra-complex and external protein interactions. These interactions are essential for its assembly, catalytic activity, and regulation.

Intra-complex Interactions

The subunits of the BCKD complex physically associate to form the functional holoenzyme. The E2 component forms a 24-meric core to which multiple copies of the E1 and E3 components are non-covalently bound.[5]

Regulatory Protein Interactions

The BCKD complex is regulated by the opposing actions of a kinase and a phosphatase:

-

Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK): This kinase phosphorylates the E1α subunit (BCKDHA), leading to the inactivation of the complex.[4][6]

-

Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K): This phosphatase dephosphorylates BCKDHA, thereby activating the complex.[6]

External Protein Interactions

Recent studies have identified interactions between the BCKD complex and other cellular proteins:

-

Apolipoprotein E (APOE): Co-immunoprecipitation studies followed by mass spectrometry have revealed an interaction between the BCKDHA subunit and APOE in mouse liver extracts. This interaction was further verified in situ using a proximity ligation assay.[7]

Quantitative Data on Protein Interactions

| Interacting Protein 1 | Interacting Protein 2 | Experimental Method | Quantitative Data |

| BCKDHA | BCKDHB | Co-expression and purification, X-ray crystallography | Forms a stable α2β2 heterotetramer |

| E1 (BCKDHA/BCKDHB) | E2 (DBT) | Electron microscopy, Biochemical assays | Stoichiometric binding to the E2 core |

| E3 (DLD) | E2 (DBT) | Electron microscopy, Biochemical assays | Stoichiometric binding to the E2 core |

| BCKDK | E1 (BCKDHA) | In vitro kinase assays, Co-immunoprecipitation | Phosphorylates Ser293 of BCKDHA |

| PPM1K | E1 (BCKDHA) | In vitro phosphatase assays, Co-immunoprecipitation | Dephosphorylates Ser293 of BCKDHA |

| BCKDHA | APOE | Co-immunoprecipitation, Proximity Ligation Assay (PLA) | Interaction confirmed in vivo |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the identification of BCKD complex protein interactions are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is used to identify and confirm protein-protein interactions from cell or tissue lysates.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a fresh tube.

-

-

Pre-clearing:

-

Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein (e.g., anti-BCKDHA) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

Proximity Ligation Assay (PLA)

PLA is a technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.

Protocol:

-

Cell Preparation:

-

Seed cells on coverslips and allow them to adhere.

-

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-BCKDHA and rabbit anti-APOE).

-

-

PLA Probe Incubation:

-

Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

-

-

Ligation:

-

Add a ligation solution containing two other oligonucleotides that will hybridize to the PLA probes if they are in close proximity (typically <40 nm). A ligase then joins these oligonucleotides to form a circular DNA molecule.

-

-

Amplification:

-

Add a polymerase and fluorescently labeled oligonucleotides to amplify the circular DNA template via rolling circle amplification.

-

-

Detection:

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions.

Protocol:

-

Vector Construction:

-

Clone the cDNA of the "bait" protein (e.g., BCKDHA) into a vector containing a DNA-binding domain (BD).

-

Clone a cDNA library into a "prey" vector containing a transcription activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

-

Selection:

-

Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the BD and AD together, activating the transcription of reporter genes required for survival on the selective medium.

-

-

Validation:

Visualizations

The following diagrams illustrate the structure of the BCKD complex and its regulatory pathway.

Caption: Structure of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex.

References

- 1. Study of Endoplasmic Reticulum and Mitochondria Interactions by In Situ Proximity Ligation Assay in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial BCKD complex interacts with hepatic apolipoprotein E in cultured cells in vitro and mouse livers in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. biorxiv.org [biorxiv.org]

- 10. biocompare.com [biocompare.com]

- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carltonlab.com [carltonlab.com]

- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

The Role of 3-Methyl-2-Oxobutanoate Dehydrogenase (m3OMG) in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of 3-methyl-2-oxobutanoate dehydrogenase (m3OMG), the E1 subunit of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, in cellular metabolism. A comprehensive overview of its function, the metabolic pathways it participates in, and its regulation is presented. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for its study, and visualizations of the relevant metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

3-methyl-2-oxobutanoate dehydrogenase, often abbreviated as m3OMG, is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine.[1][2] It functions as the E1 component of the multi-enzyme Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, which is located in the inner mitochondrial membrane.[2][3] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in BCAA degradation.[4] Dysregulation of this complex is associated with serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), highlighting its importance in maintaining metabolic homeostasis.[4]

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, intricate structure composed of multiple copies of three core enzymatic components:

-

E1 (3-methyl-2-oxobutanoate dehydrogenase): A thiamine pyrophosphate (TPP)-dependent decarboxylase, which exists as an α2β2 heterotetramer.[5] This component is responsible for the decarboxylation of the BCKA substrates.

-

E2 (Dihydrolipoyl transacylase): This component's core function is the transfer of the acyl group from the lipoyl moiety to coenzyme A.[5]

-

E3 (Dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the reduced lipoyl residues of E2, transferring electrons to NAD+ to form NADH.[2][5]

Role in Metabolic Pathways

The primary role of the BCKDH complex is in the catabolism of the BCAAs: valine, leucine, and isoleucine. Following the initial transamination of BCAAs to their corresponding α-keto acids, the BCKDH complex catalyzes their oxidative decarboxylation. This is an irreversible step that commits the carbon skeletons of BCAAs to degradation pathways, ultimately leading to the production of acetyl-CoA, succinyl-CoA, and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[2][5]

BCAA Catabolic Pathway

The catabolism of branched-chain amino acids is a multi-step process that occurs primarily in the mitochondria of various tissues, with significant activity in the liver, muscle, and kidney.

References

- 1. Purification and characterization of branched chain alpha-keto acid dehydrogenase complex of bovine kidney. | Semantic Scholar [semanticscholar.org]

- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization Studies of the M3 Muscarinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "m3OMG" did not yield results corresponding to a recognized molecular entity in scientific literature. This document proceeds under the assumption that "m3OMG" is a typographical error for the M3 muscarinic acetylcholine receptor (M3R), a well-characterized G-protein coupled receptor. The following guide provides a comprehensive overview of the initial characterization studies for the M3R.

The M3 muscarinic acetylcholine receptor is a subtype of muscarinic acetylcholine receptors that, in humans, is encoded by the CHRM3 gene. These receptors are widely expressed in the body, including on smooth muscle cells, endocrine glands, and exocrine glands, as well as in the central nervous system. They are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion from pancreatic beta cells. The M3R is a key target for drug development in various therapeutic areas.

Core Signaling Pathways

The M3 muscarinic receptor primarily signals through the Gq family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).

In addition to this canonical pathway, the M3R can also activate the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cell proliferation, differentiation, and survival. This activation can occur through both PKC-dependent and independent mechanisms. Furthermore, studies have suggested that M3R signaling can lead to an anti-apoptotic response, potentially involving the upregulation of the Bcl-2 protein.

Caption: Canonical Gq/PLC signaling pathway of the M3 muscarinic receptor.

Caption: M3 receptor-mediated activation of the MAPK/ERK signaling cascade.

Quantitative Data

The following tables summarize quantitative data from functional and radioligand binding assays characterizing the M3 muscarinic receptor.

Table 1: Agonist Potencies at the Human M3 Muscarinic Receptor

| Agonist | Assay Type | Cell Line | Parameter | Value |

| Carbachol | Inositol Phosphates Accumulation | CHO-K1 | pEC50 | 5.9 ± 0.1 |

| Carbachol | Ca2+ Mobilization | SH-SY5Y | EC50 | ~50 µM |

| Carbachol | Ca2+ Mobilization (in presence of GTPγS) | SH-SY5Y | EC50 | 0.25 µM |

| Oxotremorine | Calcium Flux | HiTSeeker CHRM3 | EC50 | 4.11 x 10⁻⁸ M[1] |

| Arecoline | Ca2+ Mobilization | SH-SY5Y | EC50 | Similar to binding affinity |

| Oxotremorine | Ca2+ Mobilization | SH-SY5Y | EC50 | Similar to binding affinity |

Table 2: Antagonist Affinities at the Human M3 Muscarinic Receptor

| Antagonist | Assay Type | Cell Line | Parameter | Value (pKB) |

| Atropine | [3H]-InsPs Accumulation | CHO-K1 | pKB | 9.0 |

| 4-DAMP | [3H]-InsPs Accumulation | CHO-K1 | pKB | 9.5 |

| Darifenacin | [3H]-InsPs Accumulation | CHO-K1 | pKB | 8.4 |

| Oxybutynin | [3H]-InsPs Accumulation | CHO-K1 | pKB | 7.1 |

| Pirenzepine | [3H]-InsPs Accumulation | CHO-K1 | pKB | 6.8 |

Experimental Protocols

Detailed methodologies for key experiments in the characterization of the M3 muscarinic receptor are provided below.

This assay measures the activation of Gq-coupled receptors like the M3R by detecting changes in intracellular calcium concentration.

-

Cell Culture:

-

Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well.

-

Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Dye Loading:

-

Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. A common loading buffer consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Aspirate the cell culture medium from the wells.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of agonist (e.g., carbachol) and antagonist compounds in the assay buffer.

-

For antagonist testing, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Inject the agonist and immediately begin recording fluorescence intensity over time (e.g., for 90-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For antagonists, calculate the inhibition of the agonist response at each antagonist concentration to determine the IC50.

-

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAP kinase pathway activation following M3R stimulation.

-

Cell Culture and Treatment:

-

Plate HEK-293 or CHO cells expressing the M3R in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the desired concentrations of M3R agonist (e.g., carbachol) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Protein Extraction:

-

After treatment, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again as in step 6.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

This protocol is for assessing changes in the expression of the anti-apoptotic protein Bcl-2 following M3R stimulation.

-

Cell Culture and Treatment:

-

Culture CHO-M3 cells in appropriate culture vessels.

-

Treat cells with an M3R agonist (e.g., 1 mM carbachol) in the presence or absence of an apoptosis-inducing agent (e.g., etoposide) for a specified duration (e.g., 16 hours).

-

-

Protein Extraction:

-

Prepare cell lysates as described in the MAP Kinase Activation Assay protocol.

-

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer to a PVDF membrane as described previously.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for Bcl-2.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

Normalize the Bcl-2 signal to a loading control, such as β-actin or GAPDH, by stripping and re-probing the membrane.

-

References

An In-depth Technical Guide to Methyl 3-O-methylgallate (M3OMG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 3-O-methylgallate (M3OMG), a rare natural product with demonstrated antioxidant properties. This document consolidates its chemical properties, and known biological activities, and outlines relevant experimental protocols for its study.

Core Molecular Data

M3OMG, scientifically known as Methyl 3-O-methylgallate, is a small molecule with significant potential in antioxidant research. Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H10O5 | [1] |

| Formula Weight | 198.2 | [1] |

| CAS Number | 3934-86-9 | [1] |

| Synonyms | M3OMG | [1] |

Biological Activity and Signaling Pathways

M3OMG has been identified as a promising antioxidant agent. In vitro studies have shown its capability to exert antioxidant effects in neuronal SH-SY5Y cells without demonstrating prooxidant activity.[1] In vivo research has further substantiated its protective role against oxidative stress.

2.1. Mechanism of Action in Oxidative Stress

Experimental evidence suggests that M3OMG mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring diminished activities of crucial antioxidant enzymes such as superoxide dismutase and catalase.[1] It also helps in replenishing reduced glutathione levels.[1]

Logical Workflow for M3OMG Action:

Caption: Logical workflow of M3OMG's protective mechanism against oxidative stress.

Experimental Protocols

The following sections detail the methodologies for key experiments involving M3OMG.

3.1. In Vivo Model of Oxidative Stress

This protocol describes the induction of oxidative stress in an animal model and subsequent treatment with M3OMG.

-

Animal Model: Suitable rodent models (e.g., mice or rats).

-

Treatment Groups:

-

Vehicle control (5% dimethyl sulfoxide; 1 ml/kg, i.p.).

-

M3OMG (10 mg/kg, i.p.).

-

M3OMG (20 mg/kg, i.p.).

-

Positive control: Vitamin C (10 mg/kg, i.p.).

-

-

Induction of Oxidative Stress:

-

Administer 600 ppm Sodium Fluoride (NaF) in the drinking water for 7 days.

-

-

Treatment Regimen:

-

Treat animals with the respective compounds or vehicle for one week concurrently with NaF administration.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Prepare brain homogenates for subsequent biochemical assays.

-

Evaluate the levels of TBARS and reduced glutathione.

-

Measure the activities of superoxide dismutase (SOD) and catalase.

-

Experimental Workflow for In Vivo Study:

Caption: Workflow for the in vivo assessment of M3OMG's antioxidant effects.

Storage and Stability

For research purposes, M3OMG should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]

References

Application Notes and Protocols for Metformin in Cell Culture

Disclaimer: The initial request specified the topic "m3OMG experimental protocol for cell culture." However, extensive searches did not yield any specific molecule or established protocol under this designation. It is possible that "m3OMG" is a typographical error, an internal compound name not yet in public literature, or a misunderstanding of a different molecule's name.

Given the ambiguity, this document provides a detailed application note and protocol for Metformin , a widely studied compound in cell culture with well-documented protocols and signaling pathways. The information presented here is based on publicly available research and can serve as a template for the user's intended application.

Introduction